5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine family, which is known for its psychoactive properties. This compound features a unique bicyclic structure that includes a cyclopropyl group, contributing to its distinct pharmacological profile. Benzodiazepines are primarily used in the treatment of anxiety, insomnia, and other related disorders due to their sedative and anxiolytic effects.
The synthesis of 5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be traced back to various research studies focused on developing new psychoactive substances with enhanced efficacy and reduced side effects compared to traditional benzodiazepines. These compounds are often explored in pharmaceutical research for potential therapeutic applications.
This compound is classified under the following categories:
The synthesis of 5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves several steps:
The synthesis often requires specific reagents such as Lewis acids or transition metal catalysts to facilitate cyclization and functional group transformations. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The compound may undergo various chemical reactions typical for benzodiazepines:
Reactions involving this compound often require careful control of conditions such as pH and temperature to prevent degradation of sensitive functional groups.
The mechanism of action for 5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is primarily associated with its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. This compound acts as a positive allosteric modulator at GABA_A receptors:
Studies indicate that compounds with similar structures exhibit varying degrees of potency based on their substituents and stereochemistry.
5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has potential applications in various fields:
Benzodiazepine derivatives represent a therapeutically significant class of heterocyclic compounds characterized by a fusion of benzene and diazepine rings. The 1,5-benzodiazepin-2-one scaffold, distinguished by its seven-membered diazepine ring with nitrogen atoms at the 1- and 5-positions and a ketone at C2, serves as a versatile pharmacophore in central nervous system (CNS) drug discovery. Structural modifications at the N5 position, particularly with cyclopropyl substituents, impart distinctive conformational and electronic properties that enhance receptor binding and metabolic stability. These derivatives exhibit diverse biological activities, including anxiolytic, sedative, and anticonvulsant effects, primarily through modulation of GABAA receptors. The incorporation of cyclopropane—a strained cycloalkane with characteristic bond angles and carbon-carbon bonds—introduces steric constraints that significantly influence molecular conformation and pharmacological profiles [1] [4].
The core compound, 5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, adheres to IUPAC nomenclature rules that define its polycyclic structure:
The 1,5-benzodiazepin-2-one scaffold permits extensive structural diversification, with substitutions critically altering physicochemical and pharmacological properties:
Table 1: Structural Variations in 1,5-Benzodiazepin-2-one Derivatives
Compound | N5 Substituent | C7 Substituent | Additional Modifications |
---|---|---|---|
5-Cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | Cyclopropyl | H | None |
7-Bromo-4-(4-ethoxybenzoyl)-5-phenyl derivative | Phenyl | Bromo | 4-Ethoxybenzoyl carbonyl |
4-Methyl analogue (CAS 384832-05-7) | Methyl | H | None |
7-Chloro-5-(2-fluorophenyl) derivative | 2-Fluorophenyl | Chloro | None |
Computational and experimental analyses reveal key molecular properties of 5-cyclopropyl-1,5-benzodiazepin-2-one:
Table 2: Predicted Collision Cross Sections for 5-Cyclopropyl-1,5-Benzodiazepin-2-one Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 203.11789 | 144.0 |
[M+Na]+ | 225.09983 | 151.5 |
[M-H]- | 201.10333 | 148.9 |
[M+NH4]+ | 220.14443 | 155.2 |
[M+H-H2O]+ | 185.10787 | 136.4 |
Cyclopropane-substituted 1,5-benzodiazepin-2-ones exhibit enhanced binding to GABAA receptors—ligand-gated chloride channels pivotal in CNS inhibition. Key mechanistic attributes include:
The cyclopropyl substituent profoundly influences molecular properties critical to pharmacokinetic optimization:
The cyclopropyl ring enables diverse chemical modifications for structure-activity relationship (SAR) studies:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0